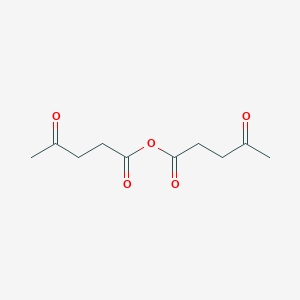

Levulinic anhydride

Vue d'ensemble

Description

Levulinic acid (LA), also known as 4-oxopentanoic acid, is an organic compound with the formula CH3C(O)CH2CH2CO2H . It is classified as a keto acid and is one of the most promising biomass-derived platform chemicals . This white crystalline solid is soluble in water and polar organic solvents . It is derived from the degradation of cellulose and is a potential precursor to biofuels .

Synthesis Analysis

Levulinic acid can be produced by acid catalysis from renewable resources, such as sugars, lignocellulosic biomass, and waste materials . Monosaccharides such as fructose, glucose, and xylose, and disaccharides such as sucrose are good feedstocks for LA production with Brønsted or Lewis acids as the catalysts in either homogenous or heterogeneous reaction systems . LA yield is in the range of 2–90%, which is greatly dependent on the reaction conditions .Molecular Structure Analysis

The molecular structure of levulinic acid consists of a pentose (C5) chemical with a ketone and a carboxylic group . This results in interesting reactivity patterns .Chemical Reactions Analysis

Levulinic acid can be converted into a large number of commodity chemicals . Important LA derivatives and their preparation reactions such as aminolevulinic acid, diphenolic acid, γ-valerolactone, various alkyl esters, and valerate have been reviewed . These derivatives have extended utilization in modern industries due to the emergent environmental concerns .Physical and Chemical Properties Analysis

Levulinic acid is a white crystalline solid that is soluble in water and polar organic solvents . It is classified as a keto acid .Applications De Recherche Scientifique

1. Biomass Conversion and Biochemical Production

Levulinic acid, closely related to levulinic anhydride, is a pivotal biomass-derived platform chemical. It has shown potential in the production of maleic anhydride, a compound used in various industrial applications. The oxidative cleavage of the methyl carbon in levulinic acid over supported vanadates results in maleic anhydride with yields as high as 71% (Chatzidimitriou & Bond, 2015). Additionally, levulinic acid can be catalytically converted into value-added chemicals like succinic anhydride via oxidation (Xia et al., 2016).

2. Polymer Chemistry

Levulinic acid is extensively used in polymer chemistry due to its versatility as a platform chemical. The development in the industrial production of levulinic acid from lignocellulosic biomass has heightened interest in its application as a biobased material in polymer synthesis (Hayes & Becer, 2020).

3. Enzymatic Synthesis and Biofuel Production

Levulinic acid and its derivatives, like levulinates, are significant in the synthesis of biofuels and high-value chemicals. They serve as potential energy-chemicals used in fuel formulations due to their non-toxicity and high lubricity. Innovative enzymatic synthesis methods for levulinates have been investigated, offering advantages like low-energy requirements and minimal waste disposal (Badgujar et al., 2015).

4. Cellular and Microbial Studies

In microbiology, levulinic acid has been used as a competitive inhibitor in yeast cells to study cytochrome biosynthesis. It inhibits delta-aminolevulinic acid dehydratase, leading to notable changes in cytochrome content, thereby providing insights into the metabolic processes in different yeast species (Malamud et al., 1979).

5. Chemical Synthesis and Medicinal Chemistry

Levulinic acid derivatives have been developed for the protection of hydroxyl groups in chemical synthesis. These derivatives, like 6-N-(N-Methylanthranylamido)-4-Oxo-Hexanoic Acid, offer potential applications in DNA sequencing methods and as sensitive detectable protecting groups (Rasolonjatovo & Sarfati, 1998).

Mécanisme D'action

Orientations Futures

The sustainable production of levulinic acid and its derivatives for fuel additives and chemicals is a promising area of research . Efforts should be made to develop robust catalysts and reaction systems to improve the reaction selectivity . The mechanisms of LA formation from various feedstocks are also significantly important to guide the intensification of the process . Reactors with potential of industrial application are one of the crucial steps for the scaling up of LA production .

Propriétés

IUPAC Name |

4-oxopentanoyl 4-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-7(11)3-5-9(13)15-10(14)6-4-8(2)12/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPUFFYCAUBNIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

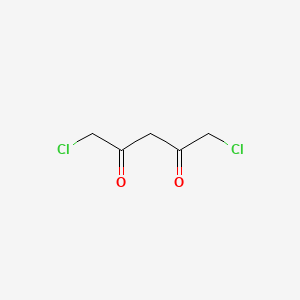

CC(=O)CCC(=O)OC(=O)CCC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

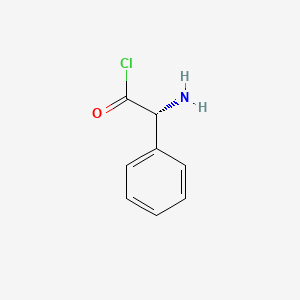

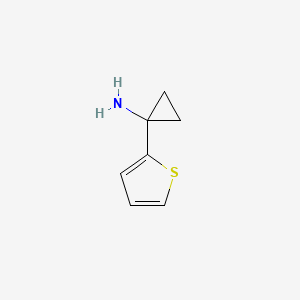

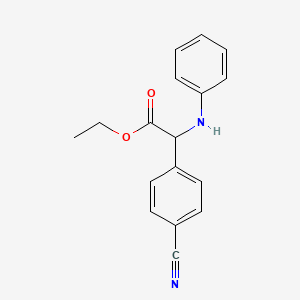

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

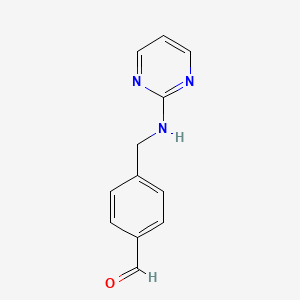

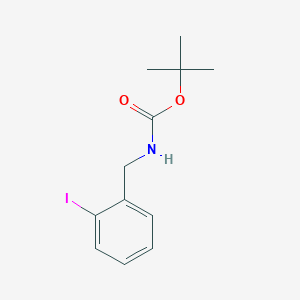

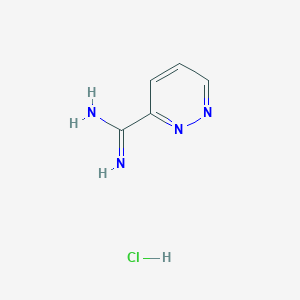

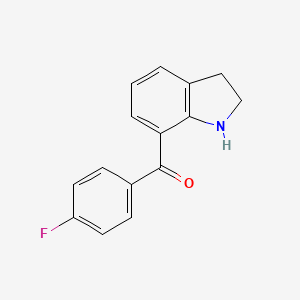

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

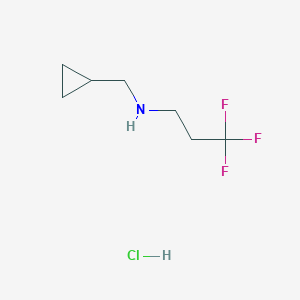

amine hydrochloride](/img/structure/B3265508.png)